Cas no 14645-24-0 (6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-)

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- structure
14645-24-0 structure
Product Name:6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
Numero CAS:14645-24-0
MF:C17H18N2
MW:250.338223934174
CID:120555
PubChem ID:329755941
Update Time:2025-04-18

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
    • (-)-TROGER'S BASE
    • (5S,11S)-()-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocin
    • 3,9-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
    • (S)-2,8-dimethyl-5,11-methanodibenzo (B,F)(1,5)diazocin
    • (5S,11S)-(-)-2,8-DIMETHYL-6H,12H-5,11-METHANODIBENZO[B,F][1,5]DIAZOCIN
    • HMS1579O10
    • SCHEMBL2759894
    • 2,8-Dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)diazocine
    • SXPSZIHEWFTLEQ-UHFFFAOYSA-N
    • 2,12H-5,11-methanodibenzo[b,f](1,5)diazocine
    • CCG-15765
    • 21451-74-1
    • (-)-TROGER/'S BASE
    • WLN: T C66 K66 A BN JN&T&TJ F1 N1
    • EN300-18225157
    • 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
    • Troeger's base
    • NSC-68211
    • 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
    • (+/-)-Troeger's base
    • 3-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride?
    • 2,8-Dimethyl-6H,12H-5,11-methano-dibenzo[b,f][1,5]diazocine
    • CHEMBL1303327
    • 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene
    • NSC68211
    • SR-01000408172
    • Tr ger's base
    • 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
    • DTXSID30200950
    • 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10,12,14-hexaene
    • (?)-Troger's base
    • (+/-)-Troeger base
    • SMR000055080
    • Ethano-Troger's base
    • NSC 68211
    • (+)-Troger's base
    • FT-0701586
    • AG-205/06529009
    • ( )-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
    • (+)-Tr??ger's base, for chiral derivatization, >=99.0%
    • Troger's Base, 98%
    • (5S,11S)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
    • SP9UUR2HG4
    • 2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine
    • HMS2376O17
    • (5R,11R)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
    • 6H,11-Methanodibenzo[b,f](1,5)diazocine, 2,8-dimethyl-
    • FT-0637121
    • 6H,12H-5,11-Methanodibenzo(b,f)(1,5)diazocine, 2,8-dimethyl-
    • Troger's base
    • 14645-24-0
    • J-008224
    • (-)-Tr??ger's base, for chiral derivatization, >=99.0%
    • Oprea1_285718
    • 72151-03-2
    • CS-0376657
    • (-)-Tr ouml ger's base
    • UNII-SP9UUR2HG4
    • (-)-TROGERSBASE
    • Q410493
    • SR-01000408172-1
    • BRD-K21537419-001-07-1
    • InChI=1/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H
    • AKOS000613560
    • MLS000105151
    • 2,8-Dimethyl-6,12-dihydro-5,11-methanodibenzo[b,f][1,5]diazocine
    • 529-81-7
    • J-014078
    • 5,11-methano-2,8-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
    • 6H,11-Methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
    • CBDivE_011389
    • MDL: MFCD00151117
    • Inchi: 1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
    • Chiave InChI: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
    • Sorrisi: N12C3C=CC(C)=CC=3CN(C3C=CC(C)=CC=3C1)C2

Proprietà calcolate

  • Massa esatta: 250.14714
  • Massa monoisotopica: 250.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 0
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 6.5A^2
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.21
  • Punto di fusione: 127-131 °C
  • Punto di ebollizione: 461°Cat760mmHg
  • Punto di infiammabilità: 213.5°C
  • Indice di rifrazione: 1.685
  • PSA: 6.48
  • Attività ottica: [α]20/D −283±4°, c = 0.3% in hexane

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26
  • CODICI DEL MARCHIO F FLUKA:10-23
  • Identificazione dei materiali pericolosi: Xi

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03268-100mg
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
14645-24-0
100mg
¥1888.0 2021-09-04

6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Letteratura correlata

Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen